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Compound of Interest

N-(3-
Compound Name:

hydroxypropyl)hexadecanamide
CAS No.: 18704-66-0

Cat. No.: B100824

Get Quote

Executive Summary & Chemical Context[1][2][3][4]
[S1[6][71[8][°]

N-(3-hydroxypropyl)hexadecanamide (often referred to as Palmitoyl-3-hydroxypropylamide)
is a synthetic homolog of the endogenous lipid mediator Palmitoylethanolamide (PEA). While
PEA is a well-characterized anti-inflammatory and analgesic agent acting via PPAR-a and the
"entourage effect” on the endocannabinoid system, the 3-hydroxypropyl analog introduces a

methylene spacer (

) into the polar headgroup.

This structural modification alters the molecule's physicochemical properties, specifically its
hydrogen-bonding network and solubility profile, while retaining the lipophilic palmitic tail
required for membrane intercalation.

This guide provides a definitive spectral characterization (
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-NMR and

-NMR) of N-(3-hydroxypropyl)hexadecanamide, contrasting it directly with PEA to facilitate
precise identification in synthetic and biological matrices.

Synthesis & Sample Preparation

To ensure the spectral data presented below is reproducible, the compound must be
synthesized with high purity (>98%). The following protocol utilizes an acid chloride coupling
method, preferred for generating analytical standards over direct condensation due to higher
yield and easier purification.

Validated Synthesis Protocol

Reaction: Palmitoyl Chloride + 3-amino-1-propanol

N-(3-hydroxypropyl)hexadecanamide + HCI

Workflow Diagram:

Reactants: Reaction: Quench: Purification: Analysis:
Palmitoyl Chloride (1 eq) Dropwise Addition_y DCM Solvent | Completion g | Ajy 1M HCl |Organic Layer o | Recrystallization | White Solid | \/acym Dry

3-amino-1-propanol (1.1 eq) 0°C ->RT, 4h .
Et3N (1.2 eq) N2 Atmosphere Phase Separation (EtOH/Water) NMR (CDCI3)

Click to download full resolution via product page

Caption: Step-by-step synthesis workflow for generating high-purity N-(3-
hydroxypropyl)hexadecanamide for spectral analysis.

NMR Sample Preparation

e Solvent: Deuterated Chloroform (

) is the standard solvent. Deuterated Methanol (
) may be used to eliminate the amide proton signal via exchange, simplifying the spectrum.

e Concentration: 10-15 mg of sample in 0.6 mL solvent.

* Reference: Tetramethylsilane (TMS) internal standard set to 0.00 ppm.[1]
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Spectral Characterization: -NMR Data

The proton NMR spectrum of N-(3-hydroxypropyl)hexadecanamide is characterized by three
distinct regions: the aliphatic tail, the amide linkage, and the polar headgroup.

Key Structural Difference: Unlike PEA, which has a 2-carbon spacer, this molecule possesses
a central methylene in the propyl chain, appearing as a distinct quintet.

Tahle 1: -NMR Chemical Shifts ( , 40( |

Chemical .
Shift Coupling (
Position Proton Type il Multiplicity Integration
» Hz)
» PpM)
Headgroup 3.42 Quartet (q) 2H
Quintet
Headgroup 1.68 ) 2H
(quint)
Headgroup 3.66 Triplet (t) 2H
_ Broad Singlet
Amide 58-6.2 1H
(bs)
Tail (
2.18 Triplet (t) 2H
)
Tail (
1.62 Multiplet (m) 2H
)
) Broad Singlet
Tail (Bulk) 1.25 24H
(s)
Tail (End) 0.88 Triplet () 3H
Interpretation:

e The Quintet at 1.68 ppm is the diagnostic peak distinguishing this compound from PEA. In
PEA, the headgroup only shows two sets of signals (NCH2 and OCH2).
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e The Amide NH signal is broad and concentration-dependent. In
, this peak disappears.

Spectral Characterization: -NMR Data

The Carbon-13 spectrum provides confirmation of the carbon skeleton count (19 carbons total:
16 in tail + 3 in head).

Table 2: -NMR Chemical Shifts ( |

Chemical Shift (

Position Carbon Type Notes
» Ppm)
Carbonyl 174.2 Characteristic Amide
Deshielded by
Headgroup 59.8
Oxygen
Deshielded by
Headgroup 36.5 ]
Nitrogen
Headgroup 32.8 Diagnostic spacer
Tail ( Often overlaps with
36.8
) Headgroup N-C
Tail (
25.8
)
) Multiple overlapping
Tail (Bulk) Bulk Methylenes 29.1-29.7
peaks
Tail (
22.7
_1)
Tail (
14.1 Terminal Methyl
)
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Comparative Analysis: Target vs. Alternatives

The primary alternative to N-(3-hydroxypropyl)hexadecanamide is Palmitoylethanolamide
(PEA). Distinguishing these two is critical in metabolic studies, as the propyl analog is often
used as a metabolic probe or a "heavier" internal standard surrogate in mass spectrometry if
deuterated versions are unavailable.

Structural & Spectral Comparison[1][6][12][13]

Target: N-(3-hydroxypropyl)hexadecanamide

Tail(C16) - Amide - CH2(A) - CH2(B) - CH2(C) - OH

Diagnostic: CH2(B) appears as Quintet @ 1.68 ppm

Alternative: Palmitoylethanolamide (PEA)

Tail(C16) - Amide - CH2(A) - CH2(B) - OH

Diagnostic: NO central CH2. Only two triplets/multiplets in headgroup.

Click to download full resolution via product page

Caption: Structural logic map highlighting the diagnostic methylene bridge (CH2-B) in the target
molecule versus PEA.

Head-to-Head Data Table
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N-(3-
( Palmitoylethanolamide
Feature hydroxypropyl)hexadecan
. (PEA)

amide
Headgroup Formula
Diagnostic

1.68 ppm (Quintet) Absent
Signal

3.66 ~3.72 ppm (Slightly more
. ~3. m

Shift PP downfield)
Solubility (

Lower (Increased lipophilicity) Low
)
Melting Point ~85-88°C ~97-98°C

Why Choose the Propyl Analog?

o Metabolic Stability: The extension of the carbon chain can alter the binding affinity to Fatty
Acid Amide Hydrolase (FAAH), potentially slowing hydrolysis compared to PEA.

» Probe Design: The 3-carbon spacer allows for easier conjugation of fluorophores without
sterically hindering the amide bond, making it a superior scaffold for probe development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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